An In-depth Technical Guide to 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS 1221793-61-8)
An In-depth Technical Guide to 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS 1221793-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry. The strategic arrangement of its functional groups—a reactive bromine atom, a lipophilic isopropoxy group, and an electron-withdrawing trifluoromethoxy group—makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antipsychotics.[1] This document elucidates the compound's physicochemical properties, explores plausible synthetic pathways, details its reactivity in crucial cross-coupling reactions, and provides guidance on its characterization and safe handling. The insights presented herein are intended to empower researchers in drug discovery and development to effectively utilize this versatile molecule in their synthetic endeavors.
Introduction: A Trifecta of Functionality for Drug Design
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is a substituted aromatic compound whose structure is deliberately designed for synthetic utility in pharmaceutical research. The convergence of three key functional groups on a central benzene ring offers a powerful combination of properties and reactive handles for medicinal chemists.
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The Bromine Atom: Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the facile and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building the complex molecular scaffolds of modern therapeutics.
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The Isopropoxy Group: This bulky, lipophilic group can enhance the solubility of the molecule in organic solvents and influence its pharmacokinetic profile. In a final drug candidate, this group can contribute to improved membrane permeability and oral bioavailability.
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The Trifluoromethoxy Group (-OCF₃): This moiety is a highly sought-after functional group in drug design. It is a strong electron-withdrawing group that can significantly impact the acidity or basicity of nearby functional groups. Furthermore, the -OCF₃ group is known to enhance metabolic stability due to the strength of the carbon-fluorine bonds, potentially leading to a longer in-vivo half-life for drug candidates. Its lipophilic nature also contributes to improved absorption, distribution, metabolism, and excretion (ADME) properties.
The strategic placement of these groups on the benzene ring provides a platform for the synthesis of a diverse array of complex molecules, with known applications in the development of antipsychotic medications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1221793-61-8 | [1] |
| Molecular Formula | C₁₀H₁₀BrF₃O₂ | [1] |
| Molecular Weight | 299.08 g/mol | [1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly available, but expected to be >200 °C at atmospheric pressure | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water | Inferred from structure |
| InChI Key | BNLQWJWWOBHUGS-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
Proposed Synthetic Pathway 1: Alkylation followed by Bromination
This approach begins with the commercially available 3-bromo-5-(trifluoromethoxy)phenol and introduces the isopropoxy group via a Williamson ether synthesis.
Caption: Proposed synthesis of the target molecule via Williamson ether synthesis.
Experimental Protocol (Illustrative):
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To a solution of 3-bromo-5-(trifluoromethoxy)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and isopropyl bromide (1.2 eq).
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Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene.
Proposed Synthetic Pathway 2: Sandmeyer Reaction from an Aniline Precursor
This route involves the synthesis of the corresponding aniline precursor, followed by a Sandmeyer reaction to introduce the bromine atom.
Caption: Proposed two-step synthesis via a Sandmeyer reaction.
Experimental Protocol (Illustrative):
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Diazotization: Dissolve 3-isopropoxy-5-(trifluoromethoxy)aniline (1.0 eq) in a mixture of aqueous hydrobromic acid at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the cold diazonium salt solution to the CuBr solution dropwise with vigorous stirring.
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Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the aryl bromide.
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After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene.
Reactivity and Synthetic Applications
The primary synthetic utility of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium(0) catalysts, initiating a catalytic cycle that allows for the formation of new bonds with a variety of coupling partners.
